Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 454170-50-4
VCID: VC8428350
InChI: InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC(CC(F)(F)F)CO
Molecular Formula: C9H16F3NO3
Molecular Weight: 243.22 g/mol

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate

CAS No.: 454170-50-4

Cat. No.: VC8428350

Molecular Formula: C9H16F3NO3

Molecular Weight: 243.22 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate - 454170-50-4

Specification

CAS No. 454170-50-4
Molecular Formula C9H16F3NO3
Molecular Weight 243.22 g/mol
IUPAC Name tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
Standard InChI InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15)
Standard InChI Key YQODVUUZNPHLQT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC(F)(F)F)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CC(F)(F)F)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate features a carbamate functional group (–NH–CO–O–) bonded to a tert-butyl substituent (–C(CH3_3)3_3) and a 4,4,4-trifluoro-1-hydroxybutan-2-yl chain. The trifluoromethyl group at the C4 position introduces significant electronegativity, influencing the compound’s reactivity and physicochemical behavior . The structural formula is unambiguously defined by its SMILES notation: CC(C)(C)OC(=O)NC(CC(F)(F)F)CO .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number454170-50-4
Molecular FormulaC9H16F3NO3\text{C}_9\text{H}_{16}\text{F}_3\text{NO}_3
Molecular Weight243.22 g/mol
IUPAC Nametert-Butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
InChI KeyYQODVUUZNPHLQT-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate involves sequential protection, fluorination, and carbamate formation steps. A plausible route includes:

  • Trifluorination of Butane Diol: Introduction of trifluoromethyl groups via radical trifluoromethylation or nucleophilic substitution using reagents like CF3_3SiMe3_3 .

  • Carbamate Formation: Reaction of the hydroxylamine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

Table 2: Hypothetical Synthetic Pathway

StepReactionReagents/Conditions
1TrifluorinationCF3_3I, CuI, DMF, 80°C
2Hydroxyl ProtectionBoc2_2O, Et3_3N, THF

Challenges in Synthesis

  • Steric Hindrance: The tert-butyl group may impede reaction kinetics during carbamate formation, necessitating elevated temperatures or prolonged reaction times.

  • Fluorine Reactivity: The –CF3_3 group’s strong electron-withdrawing effect can deactivate intermediates, requiring careful optimization of reaction conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic tert-butyl and –CF3_3 groups . Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at ambient temperature in inert atmospheres .

Thermal Properties

While explicit melting/boiling points are unreported, analogous carbamates with tert-butyl groups typically melt between 80–120°C. The –CF3_3 group likely elevates the melting point compared to non-fluorinated derivatives .

Applications in Research

Pharmaceutical Development

The compound serves as a versatile intermediate in synthesizing MAGL (monoacylglycerol lipase) inhibitors, which are investigated for treating neurological disorders such as anxiety and chronic pain . Its trifluorinated chain enhances metabolic stability and blood-brain barrier permeability in preclinical models .

Material Science

In polymer chemistry, the tert-butyl carbamate group acts as a protective moiety for amine functionalities during step-growth polymerization, enabling controlled synthesis of polyurethanes and polyamides .

Hazard StatementPrecautionary Measure
H315: Causes skin irritationP261: Avoid breathing dust
H319: Causes eye irritationP305+P351+P338: IF IN EYES, rinse cautiously

Disposal Considerations

Incinerating the compound at >800°C in a licensed facility is recommended to prevent environmental release of fluorinated byproducts .

Recent Developments and Future Directions

A 2017 patent (US10428034B2) highlights structural analogs of this compound as potent MAGL inhibitors, underscoring its potential in CNS drug discovery . Recent efforts focus on optimizing its pharmacokinetic profile through structural modifications, such as replacing the tert-butyl group with more labile protecting groups .

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